

Physicochemical properties of n-Octyl nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl nitrate*

Cat. No.: *B1618311*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of n-Octyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl nitrate ($C_8H_{17}NO_3$) is an organic compound classified as an alkyl nitrate ester. It is a colorless to pale yellow liquid with a characteristic fruity odor.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of n-octyl nitrate, intended to be a valuable resource for professionals in research, science, and drug development. Its primary applications include its use as a cetane improver in diesel fuels to enhance combustion efficiency and its investigation in pharmacology for its vasodilatory effects.^{[3][4]} The biological activity of n-octyl nitrate is primarily attributed to its ability to release nitric oxide (NO) upon decomposition.^[3]

Physicochemical Properties

The key physicochemical properties of n-octyl nitrate are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ NO ₃	[1][3][4]
Molecular Weight	175.23 g/mol	[3][5][6]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Fruity	[1][2]
Density	0.974 - 0.975 g/cm ³ at 20°C	[3][4]
Boiling Point	216.3°C at 760 mmHg	[4][7]
110.2°C	[3]	
Melting Point	Not available	[7][8][9]
Vapor Pressure	0.207 mmHg at 25°C	[4]
Flash Point	72.8°C	[4][8]
Solubility	Slight solubility in water; soluble in organic solvents	[3][10]
CAS Number	629-39-0	[1][3][4]

Note on Boiling Point Discrepancy: There is a notable inconsistency in the reported boiling points. While several sources indicate a boiling point of approximately 216.3°C, another reliable source states it as 110.2°C.[3][4][7] This discrepancy may be due to different experimental conditions or potential typographical errors in the literature. Researchers should exercise caution and ideally determine the boiling point under their specific experimental setup.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **n-octyl nitrate** are outlined below. These methodologies are based on standard laboratory practices.

Synthesis of n-Octyl Nitrate

n-Octyl nitrate is typically synthesized via the esterification of n-octanol with nitric acid, using sulfuric acid as a catalyst.[3]

Materials:

- n-Octanol ($C_8H_{17}OH$)
- Concentrated nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Reaction vessel with stirring and temperature control
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Distillation apparatus

Procedure:

- In a reaction vessel, n-octanol is cooled in an ice bath.
- A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the n-octanol with continuous stirring, maintaining a controlled temperature to prevent unwanted side reactions and decomposition of nitric acid.[3] The reaction is typically kept between 60-70°C.[3]
- After the addition is complete, the mixture is stirred for a specified period to ensure the reaction goes to completion.
- The reaction mixture is then transferred to a separatory funnel, and the organic layer containing **n-octyl nitrate** is washed successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and again with water.
- The organic layer is dried over an anhydrous drying agent.
- The final product is purified by vacuum distillation to obtain pure **n-octyl nitrate**.

Determination of Boiling Point

The boiling point can be determined using a simple distillation setup.[\[11\]](#)

Materials:

- Purified n-octyl nitrate
- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle
- Boiling chips

Procedure:

- A small volume of purified n-octyl nitrate is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- The liquid is heated gently.
- The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of n-octyl nitrate at the recorded atmospheric pressure.

Determination of Density

The density can be determined using a pycnometer.

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Thermostatically controlled water bath
- Purified n-octyl nitrate

Procedure:

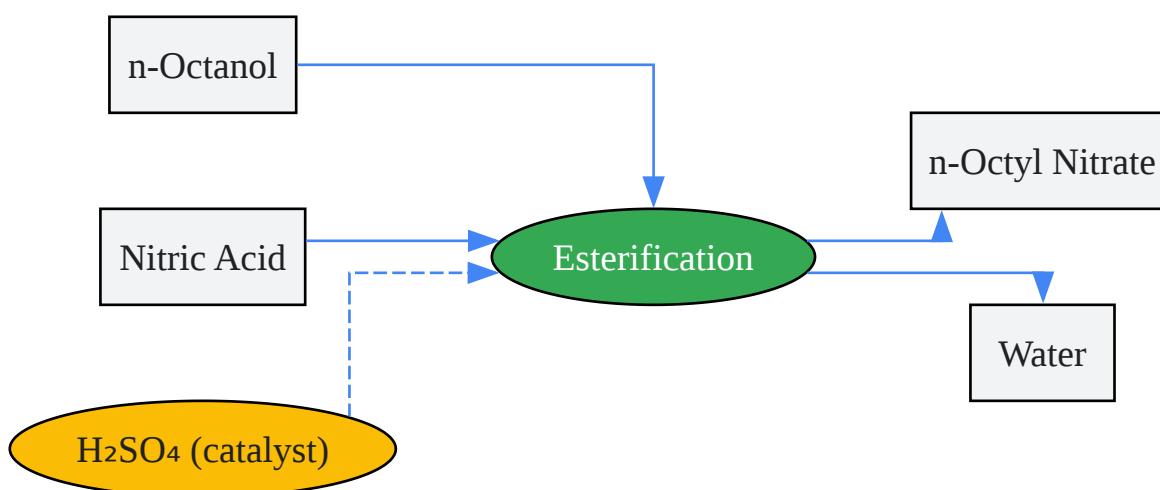
- The empty pycnometer is cleaned, dried, and weighed accurately.
- The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is weighed again.
- The process is repeated with n-octyl nitrate.
- The density of n-octyl nitrate is calculated using the formula: Density = (mass of n-octyl nitrate) / (mass of water) * density of water at the experimental temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed.

Materials:

- Test tubes
- Graduated pipettes
- Purified n-octyl nitrate
- Distilled water
- Various organic solvents

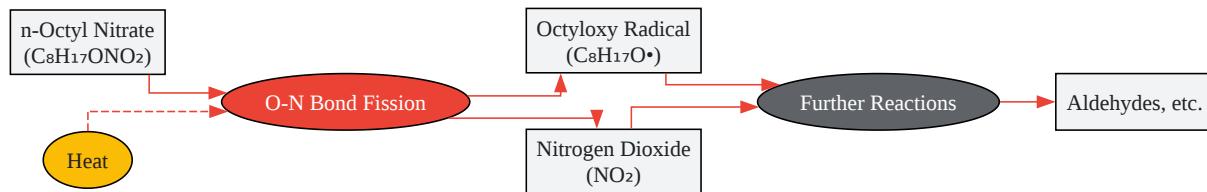

Procedure:

- Water Solubility: A small, measured amount of **n-octyl nitrate** (e.g., 0.1 mL) is added to a test tube containing a measured volume of distilled water (e.g., 1 mL). The tube is shaken vigorously. The miscibility is observed. If it dissolves, more solute is added until saturation is reached. The solubility can be expressed qualitatively (e.g., insoluble, slightly soluble, soluble) or semi-quantitatively if the amounts are carefully measured.
- Solubility in Organic Solvents: The same procedure is repeated with various organic solvents (e.g., ethanol, acetone, diethyl ether) to determine its solubility profile.

Visualizations

Synthesis of n-Octyl Nitrate

The synthesis of **n-octyl nitrate** from n-octanol and nitric acid is a straightforward esterification reaction.

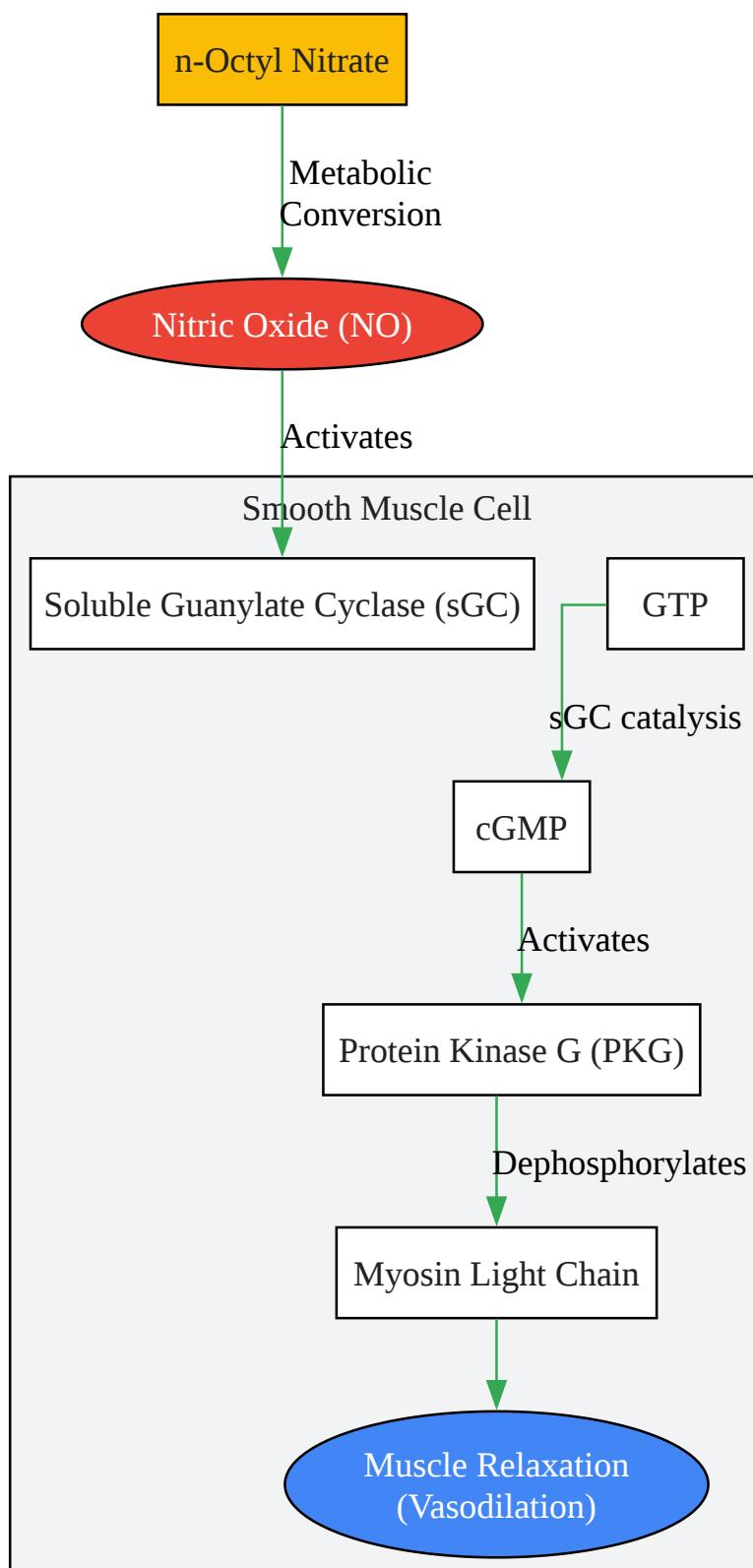


[Click to download full resolution via product page](#)

Caption: Synthesis of **n-Octyl Nitrate** via Esterification.

Thermal Decomposition of n-Octyl Nitrate

The thermal decomposition of alkyl nitrates like **n-octyl nitrate** is initiated by the cleavage of the O-N bond.^{[5][10]}



[Click to download full resolution via product page](#)

Caption: Thermal Decomposition Pathway of **n-Octyl Nitrate**.

Nitric Oxide (NO) Mediated Vasodilation

n-Octyl nitrate acts as a nitric oxide donor, leading to vasodilation through the cGMP signaling pathway.^{[3][4]}

[Click to download full resolution via product page](#)

Caption: **n-Octyl Nitrate**-Induced Vasodilation via NO Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. materialneutral.info [materialneutral.info]
- 2. CAS 629-39-0: Octyl nitrate | CymitQuimica [cymitquimica.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Octyl nitrate | 629-39-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impaired vasodilator response to organic nitrates in isolated basilar arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nanopartikel.info [nanopartikel.info]
- 10. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vernier.com [vernier.com]
- To cite this document: BenchChem. [Physicochemical properties of n-Octyl nitrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1618311#physicochemical-properties-of-n-octyl-nitrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com